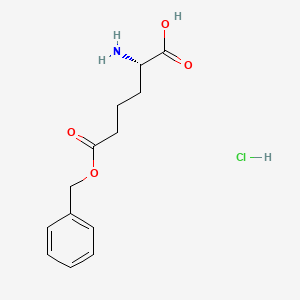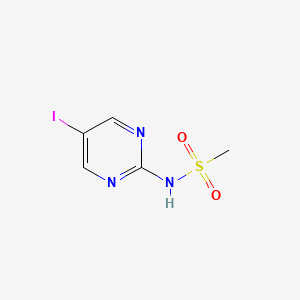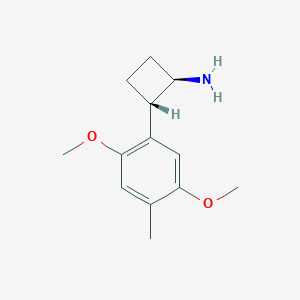
trans-2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanamine: is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol
Preparation Methods
The synthesis of trans-2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanamine involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure the desired stereochemistry and yield . Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability.
Chemical Reactions Analysis
trans-2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy groups, using reagents like sodium hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
trans-2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which trans-2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanamine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds to trans-2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanamine include:
- trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine
- trans-2-(2,5-Dimethoxy-4-bromophenyl)cyclopropylamine
These compounds share structural similarities but differ in their specific substituents and resulting properties.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(1R,2S)-2-(2,5-dimethoxy-4-methylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C13H19NO2/c1-8-6-13(16-3)10(7-12(8)15-2)9-4-5-11(9)14/h6-7,9,11H,4-5,14H2,1-3H3/t9-,11+/m0/s1 |
InChI Key |
RUSUFOFGWALPJC-GXSJLCMTSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1OC)[C@@H]2CC[C@H]2N)OC |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C2CCC2N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



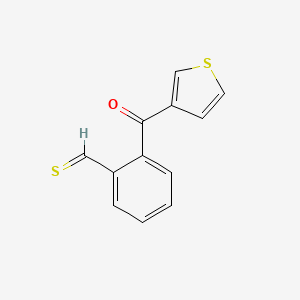
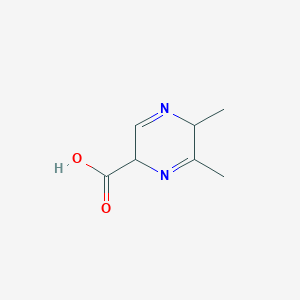
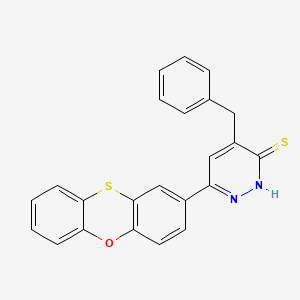
![(3-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol](/img/structure/B13092900.png)
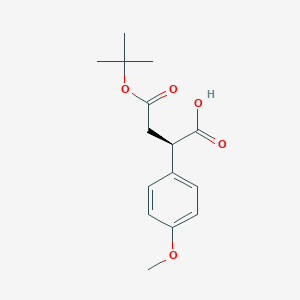

![6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13092929.png)
![2-(2-Methoxyphenyl)hexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one](/img/structure/B13092932.png)
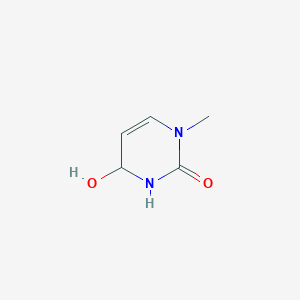

![4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B13092946.png)
